2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine
CAS No.: 2640884-90-6
Cat. No.: VC11861237
Molecular Formula: C17H23N7
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640884-90-6 |
|---|---|
| Molecular Formula | C17H23N7 |
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | 2-methyl-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrazine |
| Standard InChI | InChI=1S/C17H23N7/c1-14-12-18-13-16(20-14)23-8-10-24(11-9-23)17-19-5-4-15(21-17)22-6-2-3-7-22/h4-5,12-13H,2-3,6-11H2,1H3 |
| Standard InChI Key | DBTFKPNMPPCBPL-UHFFFAOYSA-N |
| SMILES | CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4 |
| Canonical SMILES | CC1=CN=CC(=N1)N2CCN(CC2)C3=NC=CC(=N3)N4CCCC4 |
Introduction
The compound 2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine is a heterocyclic organic molecule. It belongs to the class of pyrimidine derivatives, which are widely studied due to their biological and pharmacological significance. This compound features a pyrimidine core substituted with a pyrrolidine ring and a piperazine moiety linked to a methylpyrazine group.
Structural Features
The molecular structure of the compound is characterized by:
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Pyrimidine Core: A six-membered aromatic ring containing nitrogen atoms at positions 1 and 3.
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Pyrrolidine Substitution: A saturated five-membered ring containing nitrogen, attached at position 4 of the pyrimidine.
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Piperazine Substitution: A six-membered heterocyclic ring containing two nitrogen atoms, linked to the pyrimidine at position 2.
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Methylpyrazine Group: A pyrazine ring substituted with a methyl group at position 6, attached to the piperazine.
Synthesis
While specific synthesis protocols for this compound are not directly available in the provided references, similar heterocyclic compounds are typically synthesized through multi-step reactions involving:
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Formation of Pyrimidine Core: Condensation reactions using precursors like amidines or ureas with β-diketones.
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Substitution Reactions: Introduction of the pyrrolidine and piperazine groups via nucleophilic substitution or coupling reactions.
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Functionalization of Piperazine: Attachment of the methylpyrazine group through alkylation or acylation.
Biological Significance
Pyrimidine derivatives, including compounds with similar structural motifs, are known for their diverse pharmacological activities:
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Anticancer Activity: Pyrimidines substituted with heterocycles often exhibit inhibitory effects on enzymes like tyrosine kinases or EGFR (epidermal growth factor receptor) .
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Antimicrobial Properties: Piperazine and pyrazine-containing compounds are studied for antibacterial and antifungal activities .
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Neurological Applications: Piperazine derivatives are explored as selective inhibitors for enzymes like monoamine oxidase (MAO), relevant in neurodegenerative diseases .
Potential Applications
Given its structural features, this compound may have potential applications in:
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Drug Development: As a scaffold for designing inhibitors targeting cancer-related enzymes or microbial pathways.
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Material Science: Due to its heterocyclic nature, it may exhibit photophysical properties useful in materials chemistry .
Future Research Directions
To fully explore the potential of this compound:
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Synthesis Optimization: Development of environmentally friendly and cost-effective synthesis routes.
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Biological Testing: Evaluation against cancer cell lines, bacterial strains, and neurological targets.
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Mechanistic Studies: Investigation into its mode of action at molecular levels.
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